5-Ethyl-4-[(4-ethylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide
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Overview
Description
5-Ethyl-4-[(4-ethylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide is a synthetic organic compound belonging to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and sulfonylamino groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-[(4-ethylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide typically involves a multi-step process:
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Formation of the Pyrazole Ring: : The initial step involves the condensation of an appropriate β-keto ester with hydrazine to form the pyrazole ring. For example, ethyl acetoacetate can react with hydrazine hydrate under reflux conditions to yield 3-methylpyrazole.
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Introduction of the Sulfonylamino Group: : The next step involves the sulfonylation of the pyrazole derivative. This can be achieved by reacting the pyrazole with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
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Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be done by reacting the sulfonylated pyrazole with an appropriate amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinyl or sulfhydryl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethyl-4-[(4-ethylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent Its sulfonamide group is known for antibacterial properties, and the compound may exhibit activity against certain bacterial strains
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-[(4-ethylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide is not fully elucidated but is believed to involve interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The pyrazole ring may interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Ethylphenyl)sulfonylamino]pyrazole-3-carboxamide: Lacks the ethyl and methyl substitutions on the pyrazole ring.
5-Ethyl-4-[(4-methylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
5-Ethyl-4-[(4-ethylphenyl)sulfonylamino]-pyrazole-3-carboxamide: Lacks the methyl substitution on the pyrazole ring.
Uniqueness
The unique combination of ethyl, methyl, and sulfonylamino groups in 5-Ethyl-4-[(4-ethylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide provides distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-ethyl-4-[(4-ethylphenyl)sulfonylamino]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-4-10-6-8-11(9-7-10)23(21,22)18-13-12(5-2)17-19(3)14(13)15(16)20/h6-9,18H,4-5H2,1-3H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFSVKCQORUPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2CC)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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